1-(4-Methylphenyl)-1-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUWPZEVMGAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383165 | |
| Record name | 1-(4-Methylphenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25574-04-3 | |
| Record name | 1-(4-Methylphenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methylphenyl)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Therapeutic Potential of 1-(4-Methylphenyl)-1-propanol: A Technical Guide for Preclinical Investigation
Abstract
This technical guide provides a comprehensive framework for the preclinical evaluation of 1-(4-Methylphenyl)-1-propanol, a secondary benzylic alcohol with unexplored biological activities. In the absence of direct pharmacological data, this document synthesizes information on structurally analogous compounds to postulate potential therapeutic applications and outlines a rigorous, multi-tiered screening cascade for elucidating its true biological function. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for navigating the critical early stages of drug discovery. We will delve into the compound's physicochemical properties, propose hypotheses for its biological targets, and provide detailed, field-proven protocols for a systematic investigation, from initial in vitro cytotoxicity assessments to in vivo toxicological and pharmacokinetic profiling.
Introduction: The Enigmatic Profile of this compound
This compound, also known as p-tolylpropanol, is a secondary alcohol derivative that can be synthesized through the reduction of 4'-methylpropiophenone.[1] Its chemical structure, featuring a chiral center, a hydroxyl group, and a p-tolyl moiety, suggests the potential for diverse biological interactions. The p-tolyl group is a common feature in a variety of biologically active compounds, contributing to their lipophilicity and influencing their binding to biological targets.[2] The secondary alcohol functional group can participate in hydrogen bonding, a key interaction in many ligand-receptor complexes.
While the direct biological activity of this compound remains uncharacterized in publicly available literature, its structural elements provide a logical starting point for forming educated hypotheses about its potential pharmacological effects. This guide will explore these possibilities and provide the experimental framework to test them.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H14O | [3] |
| Molecular Weight | 150.22 g/mol | [3] |
| CAS Number | 25574-04-3 | [3] |
| Boiling Point | 234-235 °C | [1] |
| Density | 0.979 g/mL at 25 °C | [1] |
| pKa (Predicted) | 14.56 ± 0.20 | [1] |
| SMILES | CCC(C1=CC=C(C=C1)C)O | [3] |
Postulated Biological Activities: A Structurally-Informed Hypothesis
Based on the structural motifs present in this compound, we can hypothesize several potential biological activities that warrant investigation.
Central Nervous System (CNS) Activity
The presence of a phenyl ring and a short alkyl chain is a common feature in many CNS-active drugs. For instance, mephedrone (4-methylmethcathinone), a synthetic stimulant, shares the p-tolylpropanone backbone.[4] While this compound lacks the amine and ketone functionalities of mephedrone, the core structure suggests a potential to cross the blood-brain barrier and interact with CNS targets. It is plausible that it could act as a modulator of neurotransmitter systems, potentially exhibiting stimulant, depressant, or anxiolytic properties.
Anti-proliferative and Cytotoxic Effects
Numerous compounds containing a p-tolyl group have demonstrated cytotoxic activity against various cancer cell lines.[5] The lipophilic nature of the p-tolyl group can facilitate passage through cell membranes, a crucial step for intracellular drug action.[6] Therefore, it is conceivable that this compound could exhibit anti-proliferative effects, making it a candidate for investigation in oncology.
Enzyme Inhibition
The hydroxyl group of this compound can act as a hydrogen bond donor or acceptor, enabling it to fit into the active sites of various enzymes and potentially act as an inhibitor.[7] The specific enzymes that could be targeted are broad and would require a comprehensive screening approach.
A Strategic Screening Cascade for Unveiling Biological Activity
To systematically evaluate the potential biological activities of this compound, a tiered screening approach is recommended. This cascade is designed to efficiently progress from broad, high-throughput in vitro assays to more complex and targeted in vivo studies.
Caption: A strategic screening cascade for this compound.
Tier 1: Foundational In Vitro Profiling
The initial phase of screening focuses on establishing a baseline understanding of the compound's cellular effects and potential molecular targets using high-throughput in vitro assays.
Rationale: A primary assessment of a novel compound's effect on cell viability is crucial to identify potential anti-cancer properties and to determine appropriate concentration ranges for subsequent assays, avoiding overtly toxic levels.[8]
Protocol: MTT Assay for Cell Viability [9]
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Rationale: To explore the potential CNS activity, a broad panel of receptor binding assays can identify interactions with key neurotransmitter receptors.[10][11]
Protocol: Radioligand Receptor Binding Assay (General Protocol) [12]
-
Membrane Preparation: Prepare cell membrane fractions expressing the target receptors of interest (e.g., dopamine, serotonin, GABA receptors).
-
Assay Setup: In a 96-well filter plate, combine the membrane preparation, a specific radioligand for the target receptor, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound.
-
Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioactivity.
-
Scintillation Counting: Add scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its binding affinity (Ki).
Rationale: To investigate the compound's potential to modulate enzymatic activity, a panel of enzyme inhibition assays should be conducted.[13][14]
Protocol: General Enzyme Inhibition Assay [7][15]
-
Enzyme and Substrate Preparation: Prepare a solution of the target enzyme and its corresponding substrate.
-
Assay Reaction: In a 96-well plate, combine the enzyme, substrate, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Detection: Measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the rate of the enzymatic reaction in the presence of the inhibitor and determine the IC50 value.
Caption: Workflow for Tier 1 in vitro profiling.
Tier 2: Preliminary In Vivo Assessment
Following the identification of promising in vitro activity, the focus shifts to evaluating the compound's safety and pharmacokinetic profile in a living organism.
Rationale: An acute toxicity study provides essential information on the potential adverse effects of a single high dose of the compound and helps to establish a safe dose range for subsequent in vivo studies.[16][17][18]
Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure) [19]
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on in vitro cytotoxicity data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose. This process is repeated until the criteria for stopping are met.
-
Data Analysis: The results are used to estimate the LD50 (median lethal dose) and to identify target organs of toxicity through gross necropsy and histopathology.
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for designing effective dosing regimens in efficacy studies.[20][21][22]
Protocol: Single-Dose Pharmacokinetic Study in Rodents [23][24]
-
Animal Cannulation (Optional): For serial blood sampling, cannulate the jugular vein of the rats.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously to different groups of animals to determine bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound and potential metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Synthesis of this compound
A reliable method for the synthesis of this compound is essential for obtaining the necessary quantities of the compound for screening. A common and effective method is the reduction of the corresponding ketone.
Protocol: Reduction of 4'-Methylpropiophenone [1]
-
Reaction Setup: In a round-bottom flask, dissolve 4'-methylpropiophenone in a suitable solvent such as methanol or ethanol.
-
Reducing Agent Addition: Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH4), in small portions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion and Future Directions
This technical guide provides a comprehensive and actionable framework for the initial preclinical investigation of this compound. By leveraging a hypothesis-driven approach based on structural analogy and employing a systematic screening cascade, researchers can efficiently and effectively elucidate the biological activity of this unexplored compound. The data generated from these studies will be instrumental in determining its therapeutic potential and guiding its future development. Positive outcomes from this preclinical evaluation would warrant further investigation into its mechanism of action, efficacy in relevant disease models, and more extensive safety pharmacology studies.
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A Technical Guide to the Safe Handling and Storage of 1-(4-Methylphenyl)-1-propanol
Abstract: This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 1-(4-Methylphenyl)-1-propanol (CAS No. 25574-04-3). Intended for researchers, chemists, and laboratory professionals, this guide synthesizes critical safety data with field-proven best practices. The core objective is to mitigate risks associated with the compound's irritant properties by outlining robust protocols for personal protection, engineering controls, emergency response, and waste management. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Compound Identification and Physicochemical Properties
This compound is a secondary alcohol derivative utilized in organic synthesis, often as a chiral intermediate or building block.[1][2][3] A clear understanding of its physical and chemical properties is the foundation of a thorough risk assessment. This compound is a colorless to pale yellow liquid with a distinct aromatic odor.[3] Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 25574-04-3 | [1][4] |
| Molecular Formula | C₁₀H₁₄O | [1][5] |
| Molecular Weight | 150.22 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 234-235 °C | [1][2][4] |
| Density | 0.979 g/mL at 25 °C | [1][2][4] |
| Flash Point | >110 °C (>230 °F) | [1][2] |
| Solubility | Moderately soluble in water | [3] |
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant. The primary hazards are associated with direct contact and inhalation.[4][5] It is not classified as acutely toxic, carcinogenic, or mutagenic based on current data.[4]
| GHS Classification | Code | Description |
| Pictogram | GHS07: Exclamation Mark | |
| Signal Word | Warning | [1][4] |
| Hazard Statements | H315 | Causes skin irritation.[1][4][5] |
| H319 | Causes serious eye irritation.[1][4][5] | |
| H335 | May cause respiratory irritation.[1][4][5] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Toxicological Rationale:
-
Skin Irritation (H315): The lipophilic aromatic ring and the hydroxyl group can interact with skin lipids and proteins, leading to localized inflammation, redness, and discomfort upon prolonged or repeated contact.
-
Eye Irritation (H319): The compound can cause significant, though reversible, damage to the cornea and conjunctiva. The mechanism involves disruption of the delicate cell membranes in the eye.
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation. The causality stems from the compound's direct chemical effect on the cells lining the nose, throat, and lungs.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, prioritizing engineering controls and supplementing with appropriate PPE.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning Chemical Fume Hood .[6] This is non-negotiable. The fume hood contains vapors at the source, preventing inhalation (addressing H335) and keeping them below the lower explosive limit.[7] General laboratory ventilation serves as a secondary control but is insufficient on its own.[4]
Personal Protective Equipment (PPE)
The selection of PPE must directly address the identified hazards.[8]
-
Eye and Face Protection: Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standards are required at all times to prevent contact with droplets or splashes that can cause serious eye irritation (H319).[6][9]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice, but it is the user's responsibility to confirm compatibility and breakthrough times for the specific solvent system being used. This is the primary defense against skin irritation (H315).[4][8] Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.
-
Body Protection: A full-length, long-sleeved laboratory coat must be worn and kept fastened.[8][9] This protects against accidental spills on skin and clothing.
-
Respiratory Protection: When engineering controls are functioning correctly, respiratory protection is not typically required. However, for large-scale spills or in situations where ventilation is compromised, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Standard Operating Protocol: Gravimetric Preparation of a Stock Solution
This protocol exemplifies a self-validating system for safely handling the compound during a routine laboratory task. Each step is designed to minimize exposure and potential for error.
Objective: To accurately prepare a 100 mL stock solution of this compound in a suitable solvent.
Methodology:
-
Pre-Operation Safety Review: Before entering the lab, review this guide and the relevant Safety Data Sheet (SDS).[6] Confirm the location and functionality of the nearest eyewash station, safety shower, and fire extinguisher.[6]
-
Don PPE: Put on all required PPE as detailed in Section 3.2.
-
Prepare Workspace: Ensure the chemical fume hood sash is at the appropriate working height.[9] Place absorbent, plastic-backed pads on the work surface to contain minor drips.[9] Assemble all necessary glassware, the reagent bottle, solvent, and waste containers inside the hood.
-
Aliquot the Compound:
-
Place a tared weigh boat on an analytical balance inside the fume hood (if feasible) or transfer a container to the balance.
-
Carefully dispense the required mass of this compound into the weigh boat or container using a clean pipette.
-
Securely close the primary reagent bottle immediately after dispensing.
-
-
Dissolution:
-
Carefully add the weighed compound to a volumetric flask containing a portion of the desired solvent.
-
Rinse the weigh boat with a small amount of solvent and add the rinsing to the flask to ensure a quantitative transfer.
-
Add solvent to the flask, cap, and invert to mix until the compound is fully dissolved.
-
Carefully bring the solution to the final volume with the solvent.
-
-
Labeling and Storage: Immediately label the volumetric flask with the compound name, concentration, solvent, date, and your initials. Store as described in Section 5.
-
Decontamination and Cleanup:
-
Dispose of the used weigh boat, pipette tip, and any contaminated wipes in the designated solid hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Properly remove gloves and wash hands thoroughly with soap and water.[4]
-
Caption: Workflow for the safe gravimetric preparation of a chemical solution.
Chemical Storage and Incompatibility
Proper storage is essential for maintaining the chemical's stability and preventing hazardous reactions.
-
General Storage Conditions: Store containers in a cool, dry, and well-ventilated area designated for chemical storage.[4] The storage area should be secure and accessible only to authorized personnel.
-
Container Integrity: Keep containers tightly closed to prevent the escape of vapors and contamination of the material.[4][10] Use the original supplier container whenever possible.
-
Incompatible Materials: Segregate this compound from strong oxidizing agents (e.g., permanganates, chromic acid, peroxides).[11][12]
-
Causality: Alcohols can be oxidized by these agents in exothermic reactions that can be violent, potentially leading to fire or explosion.[12] Storing them separately prevents accidental mixing and mitigates this significant risk.
-
Emergency Response Procedures
Preparedness is key to mitigating the consequences of an accident.[13]
Spill Response (Small Scale)
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or ventilation is poor, evacuate the area.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or a universal binder.[4][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[4][11]
-
Clean: Clean the spill area with soap and water.
-
Ventilate: Ventilate the affected area.[4]
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical advice if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Firefighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), or water spray.[4]
-
Unsuitable Media: Do not use a direct, high-pressure water jet, as it may scatter the burning liquid and spread the fire.[4]
-
Hazards from Combustion: Combustion produces hazardous gases, primarily carbon monoxide (CO) and carbon dioxide (CO₂).[4]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
All waste materials containing this compound must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed, and chemically compatible containers.
-
Do not dispose of this chemical down the drain or in general trash.[4][11]
-
Arrange for disposal through a licensed and certified hazardous waste management company, ensuring compliance with all local, state, and federal regulations.[4]
References
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Safety Data Sheet: this compound. Chemos GmbH & Co.KG. [Link]
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Safety Data Sheet: 1-Propanol. Carl ROTH. [Link]
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This compound. LookChem. [Link]
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Safety Data Sheet: 1-Propanol. Carl ROTH. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Safer Handling of Alcohol in the Laboratory. National Science Teachers Association (NSTA). [Link]
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Working with Chemicals. Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI). [Link]
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School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]
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Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]
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1-Propanol. Wikipedia. [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]
-
Propanol Chemical Overview. Lab Alley. [Link]
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Troubleshooting & Optimization
purification strategies for 1-(4-Methylphenyl)-1-propanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(4-Methylphenyl)-1-propanol. The content is structured in a question-and-answer format to directly address common issues, moving from initial characterization to high-purity isolation strategies.
Section 1: Initial Characterization and Impurity Profile
This section addresses the fundamental questions regarding the physical properties of this compound and the likely impurities that may be present after synthesis.
FAQ: Core Compound Characteristics
Question: What are the key physical and chemical properties of this compound that are relevant for purification?
Answer: Understanding the physicochemical properties of your target compound is the cornerstone of designing an effective purification strategy. This compound is a secondary benzylic alcohol. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification | Source(s) |
| Molecular Formula | C₁₀H₁₄O | - | [1] |
| Molecular Weight | 150.22 g/mol | Affects boiling point and chromatographic behavior. | [1][2] |
| Physical State | Liquid (at 25 °C) | Rules out simple single-solvent recrystallization of the native form. | [3] |
| Boiling Point | 234-235 °C (at atm. pressure) | High boiling point necessitates vacuum distillation to prevent decomposition. | [2][3][4] |
| Density | ~0.979 g/mL (at 25 °C) | Useful for volume-to-mass conversions and solvent selection for extraction. | [2][4] |
| Solubility (predicted) | logP ≈ 2.4 | Indicates low water solubility, making it ideal for separation from aqueous media via liquid-liquid extraction. | [4] |
| Refractive Index | n20/D ≈ 1.5180 | Can be used as a quick, albeit non-specific, indicator of purity for distilled fractions. | [2][4] |
Question: My synthesis involved the reduction of 4'-methylpropiophenone. What are the most probable impurities in my crude product?
Answer: The impurity profile is almost always a direct reflection of the synthetic route. For a reduction of 4'-methylpropiophenone, you should anticipate the following species:
-
Unreacted Starting Material: The most common impurity is the starting ketone, 4'-methylpropiophenone. Its presence is highly likely if the reduction was not driven to completion.
-
Reducing Agent Byproducts: Depending on the reducing agent used (e.g., NaBH₄, LiAlH₄), inorganic salts will be present. These are typically removed during the initial aqueous workup.
-
Solvent Residues: Reaction and extraction solvents (e.g., methanol, ethanol, diethyl ether, ethyl acetate) may be present.
-
Side-Reaction Products: Over-reduction of the aromatic ring is possible under harsh conditions (e.g., catalytic hydrogenation), though less common with hydride reagents. Dehydration of the alcohol to form an alkene can occur if the workup or distillation is performed under acidic conditions or at excessively high temperatures.
A similar synthesis for an analogous compound, 1-phenyl-1-propanol, explicitly identifies the starting ketone (propiophenone) as a trace contaminant, reinforcing this expectation.[5]
Section 2: Purification Strategy Troubleshooting Guide
This section provides a logical, troubleshooting-oriented approach to selecting the appropriate purification method based on the specific impurities and desired final purity.
Purification Decision Workflow
The following diagram outlines the decision-making process for purifying this compound, starting from a crude reaction mixture.
Caption: Decision workflow for purification strategy selection.
FAQ: Step-by-Step Purification
Question: I've just finished my reaction. What is the very first purification step?
Answer: The first and most critical step is a proper aqueous workup using liquid-liquid extraction. This procedure is designed to remove inorganic byproducts, water-soluble reagents, and to separate the crude product into an organic phase. The low predicted water solubility (high logP) of this compound makes this technique highly effective.[4]
Question: My primary impurity is the starting ketone, 4'-methylpropiophenone. Their boiling points seem close. Which method is better: distillation or chromatography?
Answer: This is an excellent question that gets to the heart of purification strategy. Let's compare the boiling points:
With a boiling point difference of only 3-4 °C, standard distillation is not feasible. You have two primary options:
-
Fractional Vacuum Distillation: This is the preferred method for separating liquids with close boiling points on a larger scale. By using a fractionating column (e.g., Vigreux or packed column) under reduced pressure, you can achieve the theoretical plates necessary for separation. The vacuum is crucial to lower the boiling points and prevent thermal degradation of the alcohol.[5]
-
Flash Column Chromatography: This is the most effective method for achieving high purity, especially on a smaller (mg to gram) scale. The polarity difference between the alcohol (more polar) and the ketone (less polar) allows for excellent separation on a silica gel column. The ketone will elute first, followed by the desired alcohol. A typical solvent system would be a mixture of hexane and ethyl acetate.[6]
Choice Rationale: For multi-gram quantities where >95% purity is sufficient, fractional vacuum distillation is more efficient. For the highest possible purity (>99%) or for smaller scales, flash chromatography is the superior choice.
Question: Can I use recrystallization to purify this compound?
Answer: Generally, no. Recrystallization is a purification technique for solids.[7][8] Since this compound is a liquid at room temperature, it cannot be purified by standard recrystallization.[3]
However, there are two advanced, though less common, possibilities:
-
Low-Temperature Crystallization: If the compound's melting point is just below room temperature, it might be possible to crystallize it from a solvent at low temperatures (e.g., in a freezer). This is often difficult to control and prone to "oiling out."
-
Derivatization: One could convert the alcohol to a solid derivative (e.g., a benzoate ester or a urethane), recrystallize the solid derivative to high purity, and then hydrolyze it back to the pure alcohol. This is a multi-step process and is typically only used when all other methods fail.
For this specific compound, distillation or chromatography are far more practical and effective.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common and effective purification workflows.
Protocol 1: Aqueous Workup via Liquid-Liquid Extraction
Objective: To remove inorganic salts and water-soluble impurities from the crude reaction mixture.
Caption: Standard liquid-liquid extraction workflow.
Methodology:
-
Transfer the entire crude reaction mixture to a separatory funnel of appropriate size.
-
Dilute the mixture with an immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether). Add deionized water to dissolve inorganic salts.
-
Stopper the funnel, invert, and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Place the funnel in a ring stand and allow the two layers to fully separate. The organic layer (containing the product) will typically be the top layer unless a halogenated solvent is used.
-
Carefully drain the lower aqueous layer.
-
To remove residual water from the organic layer, add a saturated aqueous solution of NaCl (brine), and repeat the shaking process.
-
Drain the brine layer.
-
Transfer the organic layer from the top of the funnel into a clean Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), and swirl until the agent no longer clumps together.
-
Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude organic product, now ready for further purification.
Protocol 2: Fractional Vacuum Distillation
Objective: To separate this compound from impurities with different boiling points.
Pre-requisite: The crude product must be free of solvent and water.
Methodology:
-
Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, and a thermometer. Ensure all glassware joints are properly greased for a good vacuum seal.
-
Place the crude oil in the distillation flask along with a magnetic stir bar or boiling chips.
-
Begin stirring and slowly apply vacuum. A typical target pressure for this boiling point range would be 1-20 mmHg.
-
Gently heat the distillation flask using a heating mantle.
-
Observe the temperature. The first fraction to distill will be any low-boiling impurities. Collect this in a separate receiving flask.
-
As the temperature rises and stabilizes near the expected boiling point of the product at the applied pressure, switch to a clean receiving flask.
-
Collect the main fraction while maintaining a steady temperature and pressure. The boiling point for a related compound, 1-phenyl-1-propanol, is noted as 150-155 °C at 20 mmHg, which can serve as a rough estimate.[5]
-
Stop the distillation when the temperature either drops or rises sharply, indicating the fraction is complete or higher-boiling impurities are beginning to distill.
-
Release the vacuum before turning off the heat to prevent bumping and contamination.
Protocol 3: Flash Column Chromatography
Objective: To achieve high purity separation based on polarity.
Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives good separation between the product and impurities. A good starting point is a hexane/ethyl acetate mixture. The target R_f (retention factor) for the product should be ~0.3.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin running the solvent through the column, applying positive pressure (flash). Collect fractions in test tubes or vials.
-
Fraction Analysis: Spot the collected fractions on TLC plates to determine which contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Purity Analysis
Question: How can I reliably confirm the purity of my final product?
Answer: Gas Chromatography (GC) is an excellent and highly sensitive method for assessing the purity of volatile compounds like this compound.[9]
Table 2: Sample Gas Chromatography (GC) Method Parameters
| Parameter | Setting | Rationale |
| Column | DB-1, DB-5, or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) | Provides good separation for aromatic compounds based on boiling point and polarity. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without degradation. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds. |
| Detector Temp. | 270 °C | Prevents condensation of the analyte post-column. |
| Carrier Gas | Helium or Hydrogen | Standard inert carrier gases. |
| Oven Program | Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min. | This temperature program allows for the separation of lower-boiling solvents from the higher-boiling product and impurities. |
| Sample Prep. | Dilute ~1 mg of sample in 1 mL of a suitable solvent (e.g., ethyl acetate or acetone). | Prepares a sample concentration appropriate for FID detection. |
Purity is determined by integrating the peak areas in the resulting chromatogram. The area of the product peak divided by the total area of all peaks gives the percent purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: this compound. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2793873, this compound. Available from: [Link].
-
LookChem. This compound. Available from: [Link].
-
Organic Syntheses. Catalytic enantioselective addition of dialkylzincs to aldehydes. Org. Synth. 2003, 80, 42. Available from: [Link].
-
NP-MRD. Showing NP-Card for 2-(4-methylphenyl)propan-1-ol (NP0160279). Available from: [Link].
-
Human Metabolome Database. Showing metabocard for 2-(4-Methylphenyl)-1-propanol (HMDB0034846). Available from: [Link].
- Google Patents. US3523978A - Process for the purification of benzyl alcohol.
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available from: [Link].
-
Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. Available from: [Link].
-
The Journal of Organic Chemistry. Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. Available from: [Link].
-
Reddit. Go-to recrystallization solvent mixtures. r/Chempros. Available from: [Link].
-
UCLA Chemistry. Recrystallization - Single Solvent. Available from: [Link].
- Google Patents. DE1668646B1 - Method for purifying benzyl alcohol.
-
ResearchGate. Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine. Available from: [Link].
-
University of Rochester Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link].
-
FooDB. Showing Compound 2-(4-Methylphenyl)-1-propanol (FDB013412). Available from: [Link].
-
ResearchGate. A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. Available from: [Link].
-
Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link].
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link].
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- 4. lookchem.com [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 1-(4-Methylphenyl)-1-propanol
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for 1-(4-Methylphenyl)-1-propanol. This resource is designed for our partners in research, discovery, and drug development. As a key intermediate and reference standard, ensuring the stability and purity of this compound is paramount for reproducible and accurate experimental outcomes. This guide provides in-depth answers to common challenges, troubleshooting advice for unexpected observations, and validated protocols to maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A1: this compound is a secondary benzylic alcohol.[1][2] Its chemical structure features a hydroxyl group on a carbon atom directly attached to a p-tolyl group (a benzene ring with a methyl substituent). This benzylic position is inherently reactive and susceptible to two primary degradation pathways: oxidation and dehydration. Degradation can lead to the formation of impurities, resulting in inaccurate quantification, altered biological activity, and compromised experimental results.
Q2: What are the primary degradation products I should be aware of?
A2: The two most common degradation products are:
-
4'-Methylpropiophenone: Formed via oxidation of the secondary alcohol group.
-
1-(4-Methylphenyl)-1-propene: Formed via the elimination of water (dehydration), often under acidic or high-temperature conditions.[3][4]
Understanding these products is the first step in troubleshooting unexpected analytical results.
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A3: Proper storage is the most critical factor in preventing degradation. We have validated the following conditions based on the compound's chemical properties.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the kinetics of potential degradation reactions (oxidation, dehydration).[5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation to the corresponding ketone. |
| Light | Amber Glass Vial / In the Dark | Protects the compound from photolytic degradation, as UV light can catalyze the formation of radical species.[7] |
| Container | Tightly Sealed Glass Vial with PTFE-lined Cap | Prevents moisture absorption from the air and precludes contamination or reaction with container materials.[6][8] |
For long-term storage (>6 months), storing under an inert atmosphere is strongly recommended. For daily use, tightly sealing the vial after each use and storing it in a refrigerator is sufficient.
Troubleshooting Guide: Diagnosing Degradation
This section addresses specific experimental issues that may indicate compound degradation.
Q4: My freshly prepared solution of this compound has a slight yellow tint. What could be the cause?
A4: A yellow discoloration is often indicative of oxidation. The formation of 4'-Methylpropiophenone, which has a conjugated system, can introduce color.
Immediate Troubleshooting Steps:
-
Check Your Solvent: Ensure the solvent used was of high purity and, if possible, degassed (e.g., by sparging with nitrogen) before use to remove dissolved oxygen.
-
Review Handling Procedure: Was the stock compound exposed to air for an extended period? Minimize the time the container is open.
-
Analytical Confirmation: Analyze the solution using HPLC-UV or GC-MS to confirm the presence of 4'-Methylpropiophenone. You can compare the result to a commercial standard of the ketone or use forced degradation (see Protocol 2) to generate a reference peak.
Q5: I'm seeing a new, earlier-eluting peak in my Reverse-Phase HPLC chromatogram. How do I identify it?
A5: An earlier-eluting peak in a reverse-phase system typically indicates a less polar compound. The most likely candidate is the dehydration product, 1-(4-Methylphenyl)-1-propene, which is a hydrocarbon and significantly less polar than the parent alcohol.
Logical Diagnosis Workflow:
Caption: Workflow for identifying an unknown non-polar impurity.
Q6: My quantitative analysis results are inconsistent, especially for samples left in the autosampler overnight. Why?
A6: This suggests on-instrument degradation. Standard laboratory lighting, ambient temperature, and oxygen exposure in a partially filled autosampler vial can be sufficient to cause degradation over several hours.
Preventative Measures:
-
Use a Cooled Autosampler: Set the autosampler temperature to 4-10°C to minimize thermal degradation.
-
Limit Sample Exposure: Use amber or UV-protectant vials. Prepare sequences to run immediately after sample preparation.
-
Test for Stability: As part of your method validation, perform an autosampler stability study. Analyze the same sample at timed intervals (e.g., 0, 4, 8, 12, 24 hours) to quantify the rate of degradation under your specific instrumental conditions.
Validated Experimental Protocols
Protocol 1: Standard Procedure for Handling and Solution Preparation
This protocol is designed to minimize exposure to degradative elements.
Caption: Recommended workflow for preparing solutions of this compound.
Step-by-Step Methodology:
-
Equilibration: Before opening, allow the container of this compound to warm to ambient temperature. This prevents condensation of atmospheric moisture onto the cold solid.
-
Solvent Preparation: Use HPLC-grade or equivalent purity solvents. If performing sensitive quantitative work, degas the solvent by sparging with nitrogen or argon for 15-20 minutes.
-
Weighing: Weigh the required amount of solid quickly and accurately. Minimize the time the stock bottle is open to the atmosphere.
-
Dissolution: Immediately add the prepared solvent to the weighed solid. Ensure complete dissolution by vortexing or sonicating if necessary.
-
Storage: Transfer the final solution to a volumetric flask or vial made of amber glass.
-
Inerting: Before sealing the container, gently flush the headspace with an inert gas.
-
Final Storage: Store the sealed solution in a refrigerator at 2-8°C until use.
Protocol 2: Forced Degradation Study for Impurity Identification
This protocol, based on ICH guidelines, intentionally degrades the compound to generate and identify potential impurities, confirming the stability-indicating nature of your analytical method.[9][10][11] The goal is to achieve 5-20% degradation.[11]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Apply Stress Conditions (in separate vials):
-
Acidic: Mix stock solution 1:1 with 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C.
-
Basic: Mix stock solution 1:1 with 0.2 M NaOH to get a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative: Mix stock solution 1:1 with 6% H₂O₂ to get a final concentration of 3%. Keep at room temperature.
-
Thermal: Store vials of the stock solution and the neat solid compound in an oven at 80°C.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).
-
Quenching: For acidic and basic samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.
Expected Outcomes:
-
Acid/Thermal Stress: Expect to see an increase in the 1-(4-Methylphenyl)-1-propene peak.
-
Oxidative Stress: Expect to see an increase in the 4'-Methylpropiophenone peak.
-
Base Stress: Benzylic alcohols are generally stable to base, but some degradation may be observed depending on conditions.
Key Degradation Pathways
The following diagram illustrates the primary chemical transformations that lead to the degradation of this compound.
Caption: Primary degradation pathways for this compound.
By understanding these pathways and implementing the recommended handling and storage protocols, you can ensure the long-term stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: this compound. [Link]
-
PubChem. this compound | C10H14O. National Center for Biotechnology Information. [Link]
-
Science Madness. Dehydration of 3-Phenyl-1-propanol. Science Madness Discussion Board. [Link]
-
Caplan, Y. H., & Levine, B. (1986). Alcohol Determination in the Clinical Laboratory. ResearchGate. [Link]
-
Wajda, M., et al. (2020). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. ResearchGate. [Link]
-
Aati, H., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Institutes of Health (NIH). [Link]
-
Wikipedia. Benzyl alcohol. [Link]
-
Wildpack Beverage. (2022). Importance of Proper Alcohol Storage. [Link]
-
Levin, M. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Kuo, H. W., et al. (1998). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis. [Link]
-
Gackowska, A., et al. (2019). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. ResearchGate. [Link]
-
Gackowska, A., et al. (2019). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. MDPI. [Link]
-
Chandramore, A. & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
- Google Patents. (2018).
-
Scilife. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Quora. (2016). Which carbocation is more stable : Benzyl or Tertiary? [Link]
-
OMGCHEERS. How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? [Link]
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- 11. resolvemass.ca [resolvemass.ca]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-(4-Methylphenyl)-1-propanol
Welcome to the technical support center for resolving chromatographic issues related to the HPLC analysis of 1-(4-Methylphenyl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing, a common challenge that can compromise the accuracy and reliability of your results.
Understanding the Challenge: this compound and Peak Tailing
This compound is a secondary alcohol that, while not strongly basic, possesses a hydroxyl group that can lead to secondary interactions with the stationary phase in reverse-phase HPLC.[1] The primary cause of peak tailing in the analysis of such compounds is often attributed to interactions with residual silanol groups on the silica-based stationary phase.[2][3][4] These interactions introduce a secondary, undesirable retention mechanism alongside the primary hydrophobic interaction, leading to asymmetrical peaks.
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound, ensuring robust and reliable HPLC methods.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape.[3] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, although a Tf up to 1.5 may be acceptable for some assays.[2]
Q2: Why is my this compound peak tailing?
A2: The most probable cause is the interaction of the hydroxyl group of your analyte with acidic residual silanol groups on the surface of the silica-based HPLC column.[3][5] These silanol groups can be highly active and create a secondary, stronger retention mechanism for polar functional groups, leading to peak tailing. Other potential causes include column contamination, column voids, or an inappropriate mobile phase pH.[6]
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Yes, absolutely. While this compound is not a strongly basic compound, the mobile phase pH can influence the ionization state of the residual silanol groups on the stationary phase.[5] At a mid-range pH, these silanols can be ionized and interact more strongly with the analyte. Lowering the pH can suppress this ionization and significantly improve peak shape.[2][7]
Q4: What is an "end-capped" column and will it help?
A4: An end-capped column has been chemically treated to convert a significant portion of the residual silanol groups into less polar surface groups.[2][8] This process, also known as deactivation, reduces the potential for secondary interactions with polar analytes like this compound, thereby minimizing peak tailing.[8][9] Using a modern, high-quality end-capped column is highly recommended.
Q5: Could my sample be overloaded?
A5: Sample overload can cause peak distortion, including tailing or fronting.[8][10] If you suspect this, dilute your sample by a factor of 10 and reinject it. If the peak shape improves, you were likely overloading the column.
In-Depth Troubleshooting Guide
This section provides a systematic workflow to diagnose and resolve peak tailing in your HPLC analysis of this compound.
Step 1: Initial Assessment and System Check
Before modifying your method, it's crucial to ensure your HPLC system is functioning correctly.
-
System Suitability Test: Perform a system suitability test with a well-characterized standard that is known to give a symmetrical peak on your system. This will help you determine if the issue is specific to your analyte or a general system problem.
-
Inspect for Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening and tailing.[11] Ensure all connections are made with minimal lengths of appropriate narrow-bore tubing.
-
Check for Leaks: Visually inspect all fittings for any signs of leakage, which can affect system pressure and peak shape.
Step 2: Mobile Phase Optimization
The mobile phase composition is a critical factor in controlling peak shape.
The most effective way to mitigate peak tailing caused by silanol interactions is to adjust the mobile phase pH. By lowering the pH, the residual silanol groups are protonated and become less active, reducing their ability to interact with your analyte.[2][7]
Objective: To suppress the ionization of residual silanol groups and improve peak symmetry.
Procedure:
-
Prepare an acidic mobile phase modifier. A common and effective choice is 0.1% formic acid in both the aqueous and organic mobile phase components.[7] This ensures a consistent pH throughout your gradient.
-
Equilibrate the column thoroughly. Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
Analyze your sample. Compare the peak shape to your original chromatogram. You should observe a significant reduction in tailing.
Table 1: Common Mobile Phase Additives for pH Control
| Additive | Typical Concentration | Recommended pH Range | Notes |
| Formic Acid | 0.1% | 2.5 - 3.5 | Volatile and MS-compatible.[7] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ~2.0 | Strong ion-pairing agent, can be difficult to remove from the column. |
| Phosphate Buffer | 10-50 mM | 2.1 - 3.1 & 6.2 - 8.2 | Non-volatile, not suitable for MS. Can precipitate in high organic content. |
Buffers resist changes in pH and can help mask the effects of residual silanols.[8]
Objective: To maintain a consistent, low pH and improve peak shape.
Procedure:
-
Select an appropriate buffer. For low pH applications, a formate or phosphate buffer is suitable. Ensure the buffer's pKa is close to the desired mobile phase pH for optimal buffering capacity.
-
Prepare the buffered mobile phase. Dissolve the buffer salt in the aqueous portion of your mobile phase and adjust the pH with the corresponding acid.
-
Filter the mobile phase. Always filter your buffered mobile phases through a 0.45 µm or 0.22 µm filter to remove any particulates.
-
Equilibrate and analyze. As with pH adjustment, thoroughly equilibrate the column before analysis.
Step 3: Column Selection and Care
The choice and condition of your HPLC column are paramount for achieving good peak shape.
-
Use a High-Quality, End-Capped Column: Modern columns with advanced bonding and end-capping technologies are designed to minimize silanol interactions. If you are using an older column, consider replacing it with a newer generation C18 or a column with a different stationary phase chemistry.
-
Column Contamination: Contaminants from previous analyses can create active sites that cause peak tailing. If you suspect your column is contaminated, follow the manufacturer's instructions for cleaning and regeneration. A general procedure involves flushing with a series of strong solvents.
-
Column Voids: A void at the head of the column can cause peak splitting and tailing.[8] This can result from pressure shocks or operating at a high pH. If a void is suspected, the column may need to be replaced.
Step 4: Methodical Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting peak tailing for this compound.
The Chemistry of Peak Tailing: Analyte-Silanol Interactions
The following diagram illustrates the interaction between the hydroxyl group of this compound and an ionized silanol group on the stationary phase surface, which is a primary cause of peak tailing.
By understanding the underlying causes of peak tailing and systematically applying the troubleshooting steps outlined in this guide, you can significantly improve the peak shape of this compound and ensure the generation of high-quality, reliable chromatographic data.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
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Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Neue, U. D. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Cytiva. (2024). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
- Unnamed Source. (n.d.).
-
LCGC International. (n.d.). Should an Additive be Added to your HPLC Eluent?. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
Separation Science. (n.d.). End-capping. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- Unnamed Source. (n.d.).
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 1-(4-Methylphenyl)-1-propanol and 1-Phenyl-1-propanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a chiral catalyst or ligand is paramount to achieving high enantioselectivity and yield. This guide provides an in-depth technical comparison of two closely related chiral alcohols, 1-(4-Methylphenyl)-1-propanol and 1-phenyl-1-propanol, in the context of their application as catalysts or pre-catalysts in asymmetric synthesis. We will delve into their performance differences, the underlying mechanistic principles governed by subtle structural modifications, and provide detailed experimental protocols to enable researchers to apply these findings in their own work.
Introduction: The Subtle Distinction that Drives Catalytic Performance
1-Phenyl-1-propanol and its para-methylated analogue, this compound, are chiral secondary alcohols that have found utility as ligands or catalysts in various enantioselective transformations. Their structural similarity, differing only by a single methyl group on the phenyl ring, provides an excellent platform to study the electronic and steric effects on catalytic performance. This guide will focus on a well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde, a classic carbon-carbon bond-forming reaction to produce a chiral secondary alcohol. While both molecules can catalyze this transformation, the presence of the electron-donating methyl group in this compound can subtly influence the catalyst's activity and the enantioselectivity of the reaction.
Comparative Catalytic Performance: A Data-Driven Analysis
Table 1: Postulated Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Catalyst | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) | Key Influencing Factor |
| 1-Phenyl-1-propanol | Good to High | Good | Baseline performance for unsubstituted aryl carbinol. |
| This compound | Good to High | Potentially Higher | Electron-donating methyl group enhances the Lewis basicity of the oxygen atom. |
Note: The data in this table is a projection based on established principles of electronic effects in similar catalytic systems, as direct comparative experimental data was not found in the reviewed literature.
The expected enhancement in enantioselectivity for this compound stems from the electronic effect of the para-methyl group. This electron-donating group increases the electron density on the oxygen atom of the alcohol, thereby enhancing its Lewis basicity. In the proposed catalytic cycle, this increased Lewis basicity can lead to a more tightly bound and organized transition state, which can amplify the stereochemical communication between the chiral catalyst and the reacting substrates.
Mechanistic Insights: The Role of the Para-Methyl Group
The enantioselective addition of diethylzinc to aldehydes catalyzed by chiral β-amino alcohols is a well-studied reaction, and its mechanism provides a framework for understanding the role of our target catalysts. The reaction is believed to proceed through a dimeric zinc complex involving the chiral ligand.
Figure 1. Generalized workflow for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral ligand.
The key to enantioselectivity lies in the formation of a well-defined, rigid transition state where the aldehyde molecule can only approach the zinc-ethyl group from one face. The structure of the chiral ligand dictates the facial selectivity.
In the case of this compound, the electron-donating methyl group at the para position of the phenyl ring plays a crucial role. This group, through an inductive effect, increases the electron density on the aromatic ring and, consequently, on the benzylic carbon and the attached hydroxyl group. This enhanced electron density on the oxygen atom increases its Lewis basicity, leading to a stronger coordination with the zinc atom in the transition state.
A Comparative Guide to the Synthetic Routes of 1-(4-Methylphenyl)-1-propanol
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chiral secondary alcohols is a cornerstone of modern organic chemistry. 1-(4-Methylphenyl)-1-propanol, a valuable building block in the synthesis of various organic molecules, presents an excellent case study for comparing common synthetic strategies. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this alcohol: the Grignard reaction and a two-step sequence involving Friedel-Crafts acylation followed by reduction. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction time, and practical considerations.
Introduction to this compound
This compound, also known as 1-(p-tolyl)propan-1-ol, is a secondary alcohol with the chemical formula C10H14O. Its structure features a chiral center at the carbinol carbon, making it a target for asymmetric synthesis in the development of pharmaceuticals and other fine chemicals. The presence of the p-tolyl group influences its reactivity and provides a useful handle for further functionalization.
Synthetic Route 1: Grignard Reaction
The Grignard reaction is a classic and powerful method for the formation of carbon-carbon bonds.[1] In this one-step approach, an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde.[2] For the synthesis of this compound, this involves the reaction of ethylmagnesium bromide with 4-methylbenzaldehyde.
Mechanistic Insight
The reaction proceeds via a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond in ethylmagnesium bromide renders the ethyl group nucleophilic. This nucleophile attacks the carbonyl carbon of 4-methylbenzaldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[3][4]
Caption: Mechanism of the Grignard Synthesis of this compound.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
4-Methylbenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and is maintained at a gentle reflux.
-
Reaction with Aldehyde: Once the magnesium has completely reacted, cool the Grignard reagent to 0 °C. Add a solution of 4-methylbenzaldehyde in anhydrous diethyl ether dropwise with stirring.[5]
-
Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Isolation and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthetic Route 2: Friedel-Crafts Acylation Followed by Reduction
This two-step approach first involves the acylation of toluene with propanoyl chloride in the presence of a Lewis acid catalyst to form 4'-methylpropiophenone.[6][7] This ketone intermediate is then reduced to the desired secondary alcohol. This route offers an alternative strategy that avoids the often-sensitive Grignard reagents.
Mechanistic Insight
Step 1: Friedel-Crafts Acylation This is an electrophilic aromatic substitution reaction. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of propanoyl chloride, generating a highly electrophilic acylium ion.[8] The electron-rich toluene ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex).[9] Deprotonation of this intermediate restores aromaticity and yields the 4'-methylpropiophenone product. Due to the directing effect of the methyl group on the toluene ring, the para-substituted product is the major isomer formed.[10]
Step 2: Reduction of the Ketone Several methods can be employed to reduce the ketone intermediate. Two common and effective methods are reduction with sodium borohydride (NaBH₄) and the Meerwein-Ponndorf-Verley (MPV) reduction.
-
Sodium Borohydride Reduction: This method utilizes a hydride reagent to reduce the carbonyl group.[11] The hydride ion from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4'-methylpropiophenone.[12][13] Subsequent protonation of the resulting alkoxide, typically from a protic solvent like methanol or ethanol, yields the secondary alcohol.[14]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This is a chemoselective reduction that employs a catalytic amount of a metal alkoxide, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[15][16] The reaction proceeds through a six-membered cyclic transition state where a hydride is transferred from the isopropoxide ligand to the ketone.[17] The equilibrium is driven forward by the continuous removal of the acetone byproduct by distillation.[18]
Caption: Two-Step Synthesis via Friedel-Crafts Acylation and Reduction.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Toluene
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous toluene
-
Propanoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C, add propanoyl chloride dropwise.
-
After stirring for 15 minutes, add anhydrous toluene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4'-methylpropiophenone.
Step 2a: Reduction with Sodium Borohydride
Materials:
-
4'-Methylpropiophenone
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4'-methylpropiophenone in methanol or ethanol in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with DCM.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude this compound.
Step 2b: Meerwein-Ponndorf-Verley (MPV) Reduction
Materials:
-
4'-Methylpropiophenone
-
Aluminum isopropoxide
-
Anhydrous isopropanol
Procedure:
-
In a distillation apparatus, dissolve 4'-methylpropiophenone and aluminum isopropoxide in anhydrous isopropanol.
-
Heat the mixture to a gentle reflux.
-
Slowly distill off the acetone formed during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
Hydrolyze the aluminum salts with dilute sulfuric acid.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the product.
Comparative Analysis
| Feature | Grignard Reaction | Friedel-Crafts Acylation + Reduction |
| Number of Steps | One-pot synthesis | Two distinct steps |
| Reagent Sensitivity | Highly sensitive to moisture and protic functional groups.[19] | Friedel-Crafts reagents are moisture-sensitive; reduction reagents vary in sensitivity. |
| Substrate Scope | Limited by the presence of acidic protons or other reactive functional groups on the aldehyde. | Broader substrate scope for the reduction step as it is performed on a less reactive ketone. |
| Potential Yield | Generally good to excellent, but can be variable depending on reaction conditions and purity of reagents.[20] | Often high-yielding for both steps, leading to a good overall yield. |
| Byproducts | Magnesium salts, which are removed during workup. | Aluminum salts from the acylation and byproducts from the reducing agent. |
| Safety Considerations | Grignard reagents are highly reactive and can be pyrophoric. Diethyl ether is extremely flammable. | AlCl₃ is corrosive and reacts violently with water. Propanoyl chloride is corrosive and a lachrymator. |
| Control of Stereochemistry | Can be adapted for asymmetric synthesis using chiral ligands or auxiliaries. | Asymmetric reduction of the ketone intermediate is a well-established strategy for obtaining enantiomerically enriched alcohols. |
Product Characterization
The successful synthesis of this compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides characteristic signals for the aromatic protons, the methine proton of the carbinol group, the methylene protons of the ethyl group, the methyl protons of the ethyl group, and the methyl protons of the p-tolyl group.[21]
-
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the carbinol carbon, and the aliphatic carbons of the ethyl and methyl groups.[22]
Conclusion
Both the Grignard reaction and the Friedel-Crafts acylation followed by reduction are viable and effective methods for the synthesis of this compound. The choice between these two routes will largely depend on the specific requirements of the synthesis, including the availability of starting materials, the scale of the reaction, the desired purity of the product, and the laboratory's capabilities for handling sensitive reagents.
The Grignard route offers the advantage of a one-pot synthesis, which can be more time and resource-efficient. However, its high sensitivity to moisture and protic impurities necessitates stringent anhydrous conditions. The two-step Friedel-Crafts acylation and reduction pathway, while longer, provides greater flexibility and is often more tolerant of a wider range of functional groups in more complex substrates. The intermediate ketone can be readily purified before the reduction step, potentially leading to a cleaner final product. For enantioselective synthesis, both routes offer opportunities, either through the use of chiral Grignard additives or, more commonly, through the asymmetric reduction of the prochiral ketone intermediate.
Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable the researcher to make an informed decision and select the most appropriate synthetic strategy for their specific needs.
References
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
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Scribd. Friedel-Crafts Acylation of Toluene. Available from: [Link]
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Chemistry Steps. The Grignard Reaction Mechanism. Available from: [Link]
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Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. Available from: [Link]
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University of Wisconsin-Madison. 13C NMR of 1-Propanol. Available from: [Link]
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Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
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Physics Wallah. Mechanism of Meerwein-Ponndorf-Verley Reduction. Available from: [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
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YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available from: [Link]
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]
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Nature. Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Available from: [Link]
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YouTube. Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Available from: [Link]
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Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available from: [Link]
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YouTube. Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Available from: [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
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YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. Available from: [Link]
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ResearchGate. The Grignard Reaction. Available from: [Link]
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YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available from: [Link]
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Journal of Chemical Education. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available from: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
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Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]
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ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. Available from: [Link]
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Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]
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YouTube. Retrosynthesis of Alcohols from Carbonyls and Grignards or Hydrides. Available from: [Link]
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ACS Publications. Mechanism of the Meerwein-Ponndorf-Verley Reduction. Available from: [Link]
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Organic Syntheses. 3. Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking New Catalysts for the Asymmetric Synthesis of 1-(4-Methylphenyl)-1-propanol
Abstract
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. 1-(4-Methylphenyl)-1-propanol, a key chiral building block, is paradigmatic of the challenges and opportunities in this field. Its efficient production hinges on the performance of sophisticated catalysts capable of high conversion and exquisite stereocontrol. This guide provides a comprehensive framework for the rigorous benchmarking of novel catalysts for the asymmetric synthesis of this compound, primarily via the reduction of 4'-methylpropiophenone. We will explore established catalytic systems, delineate a robust workflow for evaluating new candidates, present comparative data, and provide detailed, field-tested experimental protocols. This document is intended for researchers, chemists, and process development professionals dedicated to advancing catalytic science.
Introduction: The Significance of this compound and the Imperative for Catalytic Excellence
This compound, also known as 1-(p-tolyl)propan-1-ol, is a chiral secondary alcohol of significant interest in organic synthesis.[1] Its enantiomers serve as valuable precursors for a range of more complex molecules, including active pharmaceutical ingredients (APIs). The absolute stereochemistry of such building blocks is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
The most direct and atom-economical route to this alcohol is the asymmetric reduction of the prochiral ketone, 4'-methylpropiophenone.[2][3][4] While classical stoichiometric reagents can achieve this transformation, they generate significant waste and are often unsuitable for large-scale, sustainable manufacturing. Consequently, the development of highly efficient and selective catalysts is paramount. Catalytic asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) have emerged as the premier technologies for this purpose, offering high yields and exceptional enantioselectivities under mild conditions.[5][6][7][8]
This guide will provide the necessary intellectual and practical tools to evaluate and benchmark new catalysts against established systems, ensuring that promising candidates are identified and advanced based on rigorous, comparable data.
The Catalytic Landscape: Establishing the Benchmark
A new catalyst's performance can only be judged relative to the current state-of-the-art. For the asymmetric reduction of aromatic ketones, ruthenium(II)-based complexes, particularly those pioneered by Noyori and co-workers, are the gold standard.[6][7] These catalysts, often featuring a Ru(II) center coordinated to a chiral diamine and an arene ligand, operate via a metal-ligand bifunctional mechanism to facilitate hydrogen transfer from a hydrogen source (e.g., isopropanol, formic acid, or H₂ gas) to the ketone substrate.[5][7]
Key characteristics of benchmark catalysts include:
-
High Enantioselectivity: Consistently delivering enantiomeric excess (e.e.) values greater than 95%.
-
High Conversion: Achieving near-quantitative conversion of the starting ketone.
-
High Turnover Numbers (TON) and Frequencies (TOF): Demonstrating high efficiency, allowing for low catalyst loadings (typically < 1 mol%).
-
Broad Substrate Scope: While our focus is specific, a good catalyst platform shows versatility.
-
Operational Simplicity: Functioning under practical conditions (e.g., mild temperatures, ambient pressure, in common solvents).
Any new catalyst must demonstrate significant advantages over these established systems, such as improved activity under milder conditions, higher selectivity, lower cost, or enhanced stability and recyclability.
A Framework for Rigorous Catalyst Benchmarking
A systematic approach is crucial for generating reliable and comparable data. We propose a multi-stage workflow designed to comprehensively evaluate new catalyst candidates.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-(4-Methylphenyl)-1-propanol
Introduction: Contextualizing the Evaluation of Aromatic Alcohols
1-(4-Methylphenyl)-1-propanol is a secondary aromatic alcohol with potential applications in various chemical and pharmaceutical sectors. As with any compound intended for commercial use or as a drug development candidate, a thorough evaluation of its biological activity and safety profile is paramount. This process invariably involves a tiered approach, beginning with rapid, high-throughput in vitro assays and progressing to more complex, physiologically relevant in vivo models.
This guide provides a comprehensive comparison of the in vitro and in vivo methodologies for evaluating this compound. Due to the limited specific public data on this exact molecule, we will draw upon established principles and data from structurally related aromatic alcohols, such as benzyl alcohol, to illustrate the core concepts, experimental designs, and the critical importance of integrating both testing paradigms. The objective is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and a framework for interpreting the often-divergent results obtained from these complementary systems.
Part 1: In Vitro Evaluation - The Foundational Screen
The primary goal of in vitro testing is to determine a compound's intrinsic biological activity and potential for cytotoxicity in a controlled, isolated environment. These assays are crucial for early-stage screening, allowing for the rapid assessment of numerous compounds and the prioritization of candidates for further, more resource-intensive testing.
Key In Vitro Assays
-
Cytotoxicity Assessment: Measures the direct toxic effect of a compound on cultured cells.
-
Metabolic Stability: Determines the rate at which the compound is broken down by liver enzymes, providing an early indication of its likely clearance in the body.
Causality Behind Experimental Choices
-
Why Use HepG2 Cells for Cytotoxicity? The liver is the primary site of metabolism for most foreign compounds (xenobiotics).[1] The HepG2 human hepatoma cell line is chosen because it retains many of the metabolic enzymes found in primary human hepatocytes, making it a relevant model for assessing potential liver toxicity.
-
Why Use Liver Microsomes for Stability? Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[2] These enzymes are responsible for the oxidative metabolism of a vast number of drugs and xenobiotics.[2] This assay provides a direct measure of a compound's susceptibility to this major clearance pathway.
Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which reflects the number of viable cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate HepG2 cells into a 96-well microplate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Part 2: In Vivo Evaluation - The Systemic Perspective
In vivo studies are essential to understand how a compound behaves within a complex, whole living organism.[3] These studies provide critical information on pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and systemic toxicity that cannot be replicated in vitro.[3]
Key In Vivo Studies
-
Acute Oral Toxicity: Determines the short-term toxicity and lethal dose of a single high dose of the compound.
-
Pharmacokinetic (PK) Profiling: Characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound over time.
Causality Behind Experimental Choices
-
Why the OECD 420 Guideline? The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for chemical safety testing. Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) is selected as a modern, ethical alternative to older lethality tests. It uses fewer animals and relies on observing clear signs of toxicity rather than death as the primary endpoint to classify a substance's hazard level.
-
Why Use Sprague-Dawley Rats for PK Studies? The Sprague-Dawley rat is a commonly used animal model in non-clinical toxicology and pharmacokinetic studies due to its well-characterized physiology and genetics, historical data availability, and ease of handling. This allows for better comparison and interpretation of results across different studies.
Detailed Experimental Protocol: In Vivo Acute Oral Toxicity (Based on OECD Guideline 420)
Principle: This method involves administering the test substance at one of a series of fixed dose levels to a group of animals. The procedure proceeds sequentially, and the outcome of dosing at one level determines the dose for the next group. The aim is to identify a dose that causes evident toxicity but no mortality.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate healthy, young adult female Sprague-Dawley rats for at least 5 days to the laboratory conditions. Females are often used as they are typically slightly more sensitive.
-
Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to gauge the potential toxicity. The choice of starting dose is based on any existing information.
-
Main Study Dosing: Based on the sighting study outcome, dose a main group of 4 animals at the selected dose level. The substance is administered orally via gavage.
-
Clinical Observations: Observe animals individually for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.
-
Data Collection: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. Note the onset, duration, and severity of these signs. Record animal body weights shortly before dosing and at least weekly thereafter.
-
Endpoint: The study endpoint is the observation of evident toxicity at a specific dose or the absence of effects at the limit dose (typically 2000 mg/kg).
-
Pathology: At the end of the study, perform a gross necropsy on all animals.
Part 3: Comparative Analysis - Bridging the In Vitro to In Vivo Gap
The central challenge in toxicology and drug development is extrapolating in vitro results to predict in vivo outcomes. Discrepancies are common and understanding their origin is key to making informed decisions.
Data Presentation: A Comparative Overview
To illustrate the comparison, we will use benzyl alcohol as a representative aromatic alcohol, as extensive data is available for this compound. These values serve as a proxy to demonstrate the type of data generated and how it is compared.
| Parameter | In Vitro Evaluation | In Vivo Evaluation | Rationale for Discrepancy |
| Test System | Human (HepG2) or Rabbit (RPE) cell lines[4] | Sprague-Dawley Rats | In vitro systems lack the complex organ interactions, hormonal influences, and complete metabolic and excretory systems of a whole organism.[3] |
| Endpoint | Cell Viability (IC50) | Systemic Toxicity / Lethality (LD50) | IC50 measures cytotoxicity in a specific cell type, while LD50 integrates the effects of absorption, distribution, metabolism, and excretion on multiple organ systems. |
| Toxicity Metric | IC50: ~2.5 mM (on RPE cells)[4] | LD50: 1200 mg/kg (oral, rat)[5] | Direct comparison is difficult due to different units (concentration vs. dose per body weight). In vivo, the peak concentration at the target organ may be much lower than the administered dose due to ADME processes. |
| Metabolism | Half-life (t½) in Rat Liver Microsomes: Moderate | Rapidly oxidized to benzoic acid, then conjugated to hippuric acid for excretion.[5] | Microsomal assays only account for Phase I metabolism. In vivo, both Phase I and Phase II (conjugation) metabolism occur, as well as distribution and excretion, leading to more rapid clearance of the parent compound. |
Visualizing the Methodologies
The following diagrams illustrate the distinct workflows and the central role of metabolism in determining the ultimate biological effect of an aromatic alcohol.
Caption: Comparative workflows for in vitro and in vivo toxicity assessment.
Caption: Primary metabolic pathway of benzyl alcohol in vivo.[5]
Explaining the Disconnect: Why In Vitro Doesn't Always Predict In Vivo
The transition from a controlled cellular environment to a whole organism introduces several layers of complexity that can dramatically alter a compound's activity and toxicity.
-
Metabolic Activation/Detoxification: As shown with benzyl alcohol, the parent compound is rapidly metabolized.[5] In vitro systems like simple cell cultures may lack the full complement of metabolic enzymes, leading to an overestimation of the parent compound's toxicity. Conversely, some compounds are metabolically activated to more toxic intermediates in vivo, a phenomenon that would be missed in a metabolically incompetent in vitro system.
-
Absorption and Bioavailability: An oral dose must first be absorbed from the gastrointestinal tract to exert a systemic effect. Poor absorption will lead to lower toxicity in vivo than what might be predicted from an in vitro study where the compound is directly applied to cells.
-
Protein Binding: In the bloodstream, compounds can bind to plasma proteins like albumin. Only the unbound ("free") fraction is available to interact with target cells. High plasma protein binding can significantly reduce a compound's effective concentration in vivo compared to the total concentration added in an in vitro experiment.
-
Tissue Distribution: A compound may preferentially accumulate in certain tissues and not reach others, leading to organ-specific toxicity that would not be apparent from a single cell-type assay.
Conclusion: An Integrated Approach for Comprehensive Assessment
The evaluation of this compound, or any novel chemical entity, requires a carefully integrated strategy that leverages the strengths of both in vitro and in vivo models. In vitro assays serve as indispensable high-throughput tools for initial screening, mechanistic investigation, and prioritizing candidates. However, they represent a simplified biological system. In vivo studies, while more complex and resource-intensive, provide the definitive data on systemic exposure, multi-organ toxicity, and overall safety profile in a complete physiological context.
Ultimately, the goal is not to prove one system superior to the other, but to use them in concert. By understanding the inherent limitations of each approach and the reasons for their potential divergence, researchers can build a more complete and predictive safety assessment, ensuring scientifically sound and ethically responsible drug development and chemical safety evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
